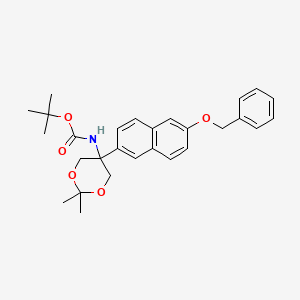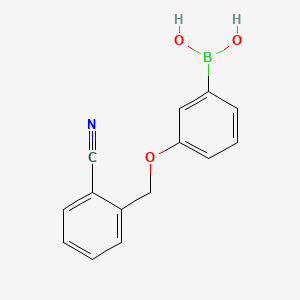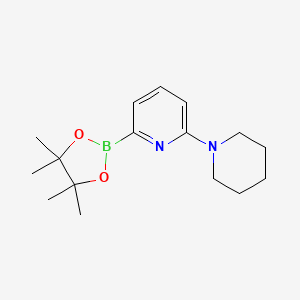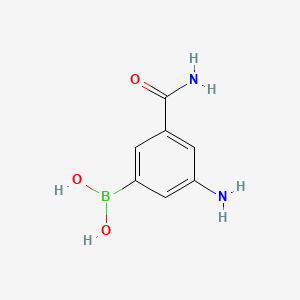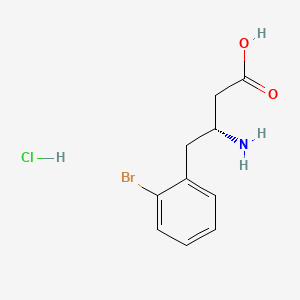
(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydrophilic Interaction Chromatography (HILIC)
Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including applications in drug and metabolite analysis. HILIC is characterized as normal-phase chromatography on polar columns with aqueous-organic mobile phases rich in organic solvents, such as acetonitrile. This method is especially advantageous for its compatibility with mass spectrometry due to the enhanced ionization in highly organic mobile phases compared to reversed-phase (RP) liquid chromatography (LC). Various polar stationary phases, including silica-based and zwitterionic materials, are used in HILIC for the separation of peptides, proteins, oligosaccharides, drugs, and natural compounds. The selectivity in HILIC mode complements that in RP and other chromatographic modes, making it attractive for multidimensional applications (Jandera, 2011).
Pharmacological Review of Chlorogenic Acid (CGA)
Chlorogenic Acid (CGA), a phenolic acid compound found naturally in green coffee extracts and tea, exhibits various therapeutic roles including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA has shown potential in modulating lipid metabolism and glucose in metabolic disorders, suggesting its crucial roles in lipid and glucose metabolism regulation. Its wide range of biological and pharmacological effects makes CGA a subject of interest for further research to optimize its biological and pharmacological applications (Naveed et al., 2018).
Analytical Techniques in Agricultural and Biomedical Sciences
The ninhydrin reaction, discovered in 1910, reacts with primary amino groups to form Ruhemann's purple and is extensively applied across various disciplines for detecting, isolating, and analyzing compounds of interest. Its adaptability in manual and automated reactions, including spray reagents for chromatography, underlines its importance in agricultural, biochemical, clinical, environmental, and nutritional sciences. The reaction’s unique capability to form a soluble chromophore from all primary amines reacting at pH 5.5, without chemical binding to proteins or other insoluble materials, makes it a key analytical tool for a wide range of compounds (Friedman, 2004).
Cancer Therapy with FTY720
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is an FDA-approved treatment for multiple sclerosis with demonstrated preclinical antitumor efficacy in several cancer models. FTY720 exhibits its effects by activating sphingosine-1-phosphate receptors (S1PRs), with its antitumor efficacy indicating involvement of S1PR-independent mechanisms. This positions FTY720 as a promising candidate for cancer therapy, warranting further exploration of its molecular targets and potential in clinical applications (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWDUSDZVLBMMD-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride | |
CAS RN |
401915-60-4 |
Source


|
| Record name | Benzenebutanoic acid, β-amino-2-bromo-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401915-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

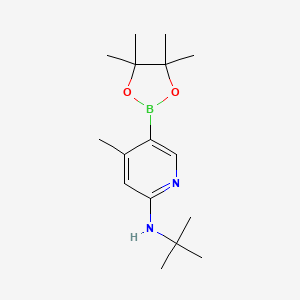
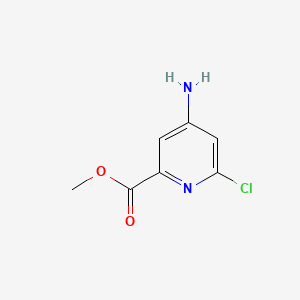
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

